Cas no 832737-24-3 (1-(5-propylthiophen-2-yl)ethan-1-one)
1-(5-propylthiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-PROPYL-THIOPHEN-2-YL)-ETHANONE
- 1-(5-propylthiophen-2-yl)ethan-1-one
- 832737-24-3
- 1-(5-propylthiophen-2-yl)ethanone
- CS-0297256
- AKOS000306181
- 1-(5-Propyl-2-thienyl)ethanone
- EN300-229102
- SCHEMBL3199622
- DTXSID001306752
- 1-(5-Propylthien-2-yl)ethanone
- STK312152
- MFCD04967420
-
- MDL: MFCD04967420
- Inchi: 1S/C9H12OS/c1-3-4-8-5-6-9(11-8)7(2)10/h5-6H,3-4H2,1-2H3
- InChI Key: PLKIJSVHAPBUMA-UHFFFAOYSA-N
- SMILES: S1C(C(C)=O)=CC=C1CCC
Computed Properties
- Exact Mass: 168.06088618g/mol
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.3Ų
1-(5-propylthiophen-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-229102-0.05g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 0.05g |
$528.0 | 2024-06-20 | |
| Enamine | EN300-229102-0.1g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 0.1g |
$553.0 | 2024-06-20 | |
| Enamine | EN300-229102-0.25g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 0.25g |
$579.0 | 2024-06-20 | |
| Enamine | EN300-229102-0.5g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 0.5g |
$603.0 | 2024-06-20 | |
| Enamine | EN300-229102-1.0g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 1.0g |
$628.0 | 2024-06-20 | |
| Enamine | EN300-229102-2.5g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 2.5g |
$1230.0 | 2024-06-20 | |
| Enamine | EN300-229102-5.0g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 5.0g |
$1821.0 | 2024-06-20 | |
| Enamine | EN300-229102-10.0g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 95% | 10.0g |
$2701.0 | 2024-06-20 | |
| Enamine | EN300-229102-1g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 1g |
$628.0 | 2023-09-15 | ||
| Enamine | EN300-229102-5g |
1-(5-propylthiophen-2-yl)ethan-1-one |
832737-24-3 | 5g |
$1821.0 | 2023-09-15 |
1-(5-propylthiophen-2-yl)ethan-1-one Suppliers
1-(5-propylthiophen-2-yl)ethan-1-one Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-(5-propylthiophen-2-yl)ethan-1-one
Recent Advances in the Study of 1-(5-Propylthiophen-2-yl)ethan-1-one (CAS: 832737-24-3) in Chemical Biology and Pharmaceutical Research
1-(5-Propylthiophen-2-yl)ethan-1-one (CAS: 832737-24-3) is a thiophene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role in drug discovery, particularly in the development of novel therapeutic agents. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, making it a promising candidate for further investigation.
The synthesis of 1-(5-propylthiophen-2-yl)ethan-1-one has been optimized through various chemical routes, including palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. These advancements have enabled researchers to produce the compound with high purity and yield, facilitating its use in subsequent biological studies. The compound's structural motif, featuring a thiophene ring and a ketone functional group, is believed to contribute to its interaction with biological targets, such as enzymes and receptors.
In terms of biological activity, recent research has highlighted the compound's potential as an anti-inflammatory and antimicrobial agent. Preliminary in vitro studies have demonstrated its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2), suggesting a possible role in the treatment of inflammatory diseases. Additionally, its antimicrobial properties have been tested against a range of bacterial and fungal strains, with promising results indicating broad-spectrum activity. These findings underscore the compound's versatility and potential for therapeutic development.
Mechanistic studies have further elucidated the interactions of 1-(5-propylthiophen-2-yl)ethan-1-one with biological systems. Molecular docking simulations and binding assays have revealed its affinity for specific protein targets, providing insights into its mode of action. For instance, the compound has been shown to bind to the active site of certain kinases, modulating their activity and potentially influencing downstream signaling pathways. Such detailed mechanistic understanding is crucial for the rational design of derivatives with enhanced efficacy and selectivity.
Despite these promising findings, challenges remain in the development of 1-(5-propylthiophen-2-yl)ethan-1-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to improve these pharmacokinetic properties, with some derivatives showing improved profiles in animal models. These advancements highlight the ongoing efforts to translate the compound's potential into clinically viable treatments.
In conclusion, 1-(5-propylthiophen-2-yl)ethan-1-one (CAS: 832737-24-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthesis and mechanistic understanding, position it as a valuable candidate for further exploration. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in more complex biological systems, paving the way for potential therapeutic applications.
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